REACTION_CXSMILES
|
[CH2:1]([O:4]C1CCCCO1)[C:2]#[CH:3].C([Mg]Br)C.Cl[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=1)=[O:17]>CCOCC.O1CCCC1>[OH:4][CH2:1][C:2]#[C:3][C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=1)=[O:17]
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Name
|
|
Quantity
|
3.3 mL
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Type
|
reactant
|
Smiles
|
C(C#C)OC1OCCCC1
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Name
|
solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)[Mg]Br
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
5 g
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Type
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reactant
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Smiles
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ClC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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25 mL
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Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
magnesium salts
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was then subsequently stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This solution was added dropwise to a well-stirred solution
|
Type
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STIRRING
|
Details
|
The mixture was then subsequently stirred at -15° C. for 30 minutes and at 0° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
WAIT
|
Details
|
was then left
|
Type
|
CUSTOM
|
Details
|
crystallized out
|
Type
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FILTRATION
|
Details
|
The salts were filtered off, with exclusion of moisture
|
Type
|
WASH
|
Details
|
washed two times with a little toluene
|
Type
|
WASH
|
Details
|
The filtrate solution was washed 5 times with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 25 ml of anhydrous methanol
|
Type
|
STIRRING
|
Details
|
the solution was stirred with 1 ml of the ion exchanger Dowex-50-X4 (H+ form, prewashed with anhydrous methanol) at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The ion exchanger was separated off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
finally, the residue was dried under a high vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on 300 g of silica gel (toluene:ethyl acetate 4:1)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC#CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.07 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |